molecular formula C11H14N2S B2483033 6-(1-Methylpropyl)-2-benzothiazolamine CAS No. 383131-47-3

6-(1-Methylpropyl)-2-benzothiazolamine

Cat. No.: B2483033
CAS No.: 383131-47-3
M. Wt: 206.31
InChI Key: VOEOFBUCJFSRDG-UHFFFAOYSA-N
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Description

6-(1-Methylpropyl)-2-benzothiazolamine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a 1-methylpropyl group attached to the nitrogen atom of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Methylpropyl)-2-benzothiazolamine typically involves the reaction of 2-aminobenzothiazole with 1-methylpropyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-(1-Methylpropyl)-2-benzothiazolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-methylpropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Various nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines.

    Substitution: Substituted benzothiazoles with different functional groups.

Scientific Research Applications

6-(1-Methylpropyl)-2-benzothiazolamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 6-(1-Methylpropyl)-2-benzothiazolamine.

    Benzothiazole: The parent compound with a wide range of biological activities.

    Thiazole: A related heterocyclic compound with diverse applications.

Uniqueness

This compound is unique due to the presence of the 1-methylpropyl group, which imparts specific chemical and biological properties. This structural modification can enhance its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-butan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-3-7(2)8-4-5-9-10(6-8)14-11(12)13-9/h4-7H,3H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEOFBUCJFSRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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